Product packaging for 1-(4-Chlorophenyl)-2-methylpropan-2-ol(Cat. No.:CAS No. 5468-97-3)

1-(4-Chlorophenyl)-2-methylpropan-2-ol

Cat. No.: B156310
CAS No.: 5468-97-3
M. Wt: 184.66 g/mol
InChI Key: WAAJRPRSQXYYAA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,1-dimethylethanol is an intermediate in the synthesis of Chlorphentermine, anorectic agent that is structurally related to amphetamine.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO B156310 1-(4-Chlorophenyl)-2-methylpropan-2-ol CAS No. 5468-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-2-methylpropan-2-ol
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InChI

InChI=1S/C10H13ClO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
Source PubChem
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InChI Key

WAAJRPRSQXYYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203137
Record name 4-Chloro-alpha,alpha-dimethylphenethylic alcohol
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Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5468-97-3
Record name 4-Chloro-α,α-dimethylbenzeneethanol
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Record name 4-Chloro-alpha,alpha-dimethylphenethylic alcohol
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Record name 4-Chloro-alpha,alpha-dimethylphenethylic alcohol
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Record name 4-chloro-α,α-dimethylphenethylic alcohol
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Contextual Significance Within Halogenated Aliphatic Alcohols

Halogenated aliphatic alcohols are a class of organic compounds characterized by a hydrocarbon chain containing at least one hydroxyl (-OH) group and one or more halogen atoms. These compounds are subjects of study in fields ranging from toxicology to synthetic chemistry. nih.govnih.govamanote.com The presence of a halogen atom can significantly alter a molecule's physical and chemical properties, including its reactivity, lipophilicity, and metabolic stability.

The toxicity of halogenated alcohols has been a subject of research, with studies exploring structure-toxicity relationships to understand how factors like hydrophobicity and electrophilicity contribute to their biological effects. nih.gov Furthermore, the environmental transformation of halogenated aliphatic compounds is an area of significant interest, as these processes determine their persistence and fate in ecosystems. researchgate.net The study of these compounds can also involve understanding how they interact with other chemicals, such as the ability of some aliphatic alcohols to potentiate the hepatic effects of halogenated hydrocarbons. nih.gov

Role As a Synthetic Intermediate in Advanced Organic Syntheses

The primary role of 1-(4-Chlorophenyl)-2-methylpropan-2-ol in academic research is as a synthetic intermediate—a molecular building block for creating more complex chemical structures. The chlorophenyl group is a common motif in medicinal chemistry and agrochemicals, as the chlorine atom can enhance biological activity and modulate the molecule's properties.

While this specific tertiary alcohol is one of many such building blocks, its structural elements are found in various advanced synthetic targets. For example, the related structural isomer, 2-(4-chlorophenyl)-2-methylpropan-1-ol, serves as a precursor in the synthesis of potential antifungal agents. The core structure is also seen in more complex heterocyclic compounds, such as 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, which was synthesized via intramolecular cyclization. mdpi.com

The chemical reactivity of the tertiary alcohol group, combined with the stable and functional chlorophenyl scaffold, allows for a range of chemical transformations. These features make it a useful starting point for generating libraries of related compounds for screening purposes in drug discovery and materials science. Related chlorophenyl ketones, such as 1-(4-chlorophenyl)-2-methylpropan-1-one (B92321), are also important intermediates in these synthetic pathways. biosynth.com

Overview of Research Trajectories and Future Directions

Synthetic Approaches to Key Precursors and Analogues

The preparation of this compound often proceeds through key ketone intermediates and other precursor compounds. The synthesis of these precursors can be achieved through various established organic reactions.

Friedel-Crafts Acylation for the Formation of Related Ketone Intermediates

A primary method for the synthesis of the precursor, 1-(4-chlorophenyl)-2-methylpropan-1-one (B92321), is the Friedel-Crafts acylation. libretexts.orggoogle.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.com In this specific synthesis, chlorobenzene (B131634) is acylated with isobutyryl chloride using aluminum chloride (AlCl₃) as the catalyst. umich.edu The reaction is typically conducted at low temperatures to control selectivity and minimize side reactions. google.com

The general mechanism involves the formation of an acylium ion from the reaction of isobutyryl chloride with AlCl₃. This electrophile then attacks the chlorobenzene ring, followed by the loss of a proton to restore aromaticity and yield the desired ketone. umich.edu

Reactants Catalyst Solvent Temperature Product
Chlorobenzene, Isobutyryl Chloride AlCl₃ Methylene (B1212753) Chloride 0°C to room temp 1-(4-Chlorophenyl)-2-methylpropan-1-one

Hydrolysis and Dehalogenation Routes to Precursor Compounds

An alternative route to obtain the ketone precursor involves the synthesis and subsequent dehalogenation of an α-bromo derivative. This multi-step process begins with the acylation of 4-chlorobenzene with 2-bromo-2-methylpropanoyl bromide, catalyzed by AlCl₃, to yield 2-bromo-1-(4-chlorophenyl)-2-methylpropan-1-one. This intermediate can then be dehalogenated.

The dehalogenation can be effectively carried out using zinc dust in acetic acid, which reduces the α-bromo ketone to 1-(4-chlorophenyl)-2-methylpropan-1-one with a purity of over 85%. rsc.org While hydrolysis of such α-bromo ketones can be a route to α-hydroxy ketones, in this synthetic pathway, the focus is on the removal of the halogen to yield the parent ketone. rsc.orgrsc.org

Intermediate Reagent Solvent Product
2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one Zinc dust Acetic Acid 1-(4-Chlorophenyl)-2-methylpropan-1-one

Conversion Pathways Involving the Alcohol Moiety

Once the key ketone precursor is obtained, it can be converted to the target tertiary alcohol, this compound. Furthermore, the alcohol functionality itself can undergo various interconversions.

Reduction of Ketone Functionalities to Alcohol Derivatives

The reduction of the carbonyl group in 1-(4-chlorophenyl)-2-methylpropan-1-one is a direct pathway to the corresponding secondary alcohol, 1-(4-chlorophenyl)-2-methylpropan-1-ol. However, to obtain the tertiary alcohol, this compound, a different synthetic strategy is employed, such as the Grignard reaction.

A common and efficient method for the reduction of ketones to secondary alcohols is the use of sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. numberanalytics.comnumberanalytics.com The hydride from the borohydride ion attacks the electrophilic carbonyl carbon, and upon workup with a proton source, the secondary alcohol is formed. masterorganicchemistry.com

For the direct synthesis of the tertiary alcohol, this compound, the Grignard reaction is a powerful tool. libretexts.org This involves the reaction of a Grignard reagent, in this case, 4-chlorobenzyl magnesium chloride, with a ketone, acetone (B3395972). researchgate.net The Grignard reagent is prepared by reacting 4-chlorobenzyl chloride with magnesium metal in an anhydrous ether solvent. youtube.com The subsequent addition of acetone to the Grignard reagent, followed by an acidic workup, yields the target tertiary alcohol.

Starting Material Reagent(s) Solvent Product
1-(4-Chlorophenyl)-2-methylpropan-1-one NaBH₄ Ethanol 1-(4-Chlorophenyl)-2-methylpropan-1-ol
4-Chlorobenzyl chloride, Mg, Acetone - Anhydrous Ether This compound

Functional Group Interconversions of the Alcohol

The tertiary alcohol, this compound, can undergo several functional group interconversions. Due to the tertiary and benzylic nature of the alcohol, it can participate in reactions such as dehydration. quora.com Treatment with a strong acid like sulfuric acid and heat can lead to the elimination of a water molecule to form an alkene. vedantu.commasterorganicchemistry.comlibretexts.org

Derivatization Reactions of this compound

The hydroxyl group of this compound serves as a site for various derivatization reactions, allowing for the synthesis of a range of related compounds. Two common derivatization reactions are esterification and etherification.

Esterification: The alcohol can be converted to its corresponding ester by reacting with an acyl chloride in the presence of a base like pyridine (B92270). orgosolver.comyoutube.com The pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct. orgosolver.comchemguide.co.uk For example, reaction with acetyl chloride would yield 1-(4-chlorophenyl)-2-methylpropan-2-yl acetate.

Etherification: The Williamson ether synthesis provides a route to ethers from alcohols. masterorganicchemistry.comlibretexts.org This Sɴ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. latech.eduorganicchemistrytutor.com The resulting alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form the corresponding ether, in this case, 1-(1-(4-chlorophenyl)-2-methoxy-2-methylpropane). masterorganicchemistry.com

Reaction Reagents Product
Esterification Acetyl chloride, Pyridine 1-(4-Chlorophenyl)-2-methylpropan-2-yl acetate

| Etherification | 1. NaH 2. Methyl iodide | 1-(1-(4-chlorophenyl)-2-methoxy-2-methylpropane) |

Nucleophilic Substitution Reactions on the Chlorophenyl Moiety

The chlorophenyl group of this compound can potentially undergo nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces the chlorine atom on the aromatic ring. masterorganicchemistry.com However, SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The 2-methylpropan-2-ol substituent is not a strong electron-withdrawing group, making the chlorophenyl ring relatively unreactive towards traditional SNAr.

Modern organometallic catalysis has provided powerful methods to achieve such transformations under milder conditions. Cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of C-N bonds by reacting aryl halides with amines in the presence of a palladium catalyst and a suitable base. nih.gov This methodology can be applied to attach various nitrogen-containing nucleophiles to the phenyl ring of structures analogous to this compound.

Below is a table outlining potential nucleophilic substitution reactions on the chlorophenyl moiety using modern catalytic methods.

Reaction TypeNucleophileCatalyst SystemProduct Type
Buchwald-Hartwig AminationPrimary/Secondary Amines, PiperazinesPd₂(dba)₃ / Ligand (e.g., XPhos, SPhos)N-Aryl Amine
Suzuki CouplingAryl/Vinyl Boronic AcidsPd(PPh₃)₄ / Base (e.g., Na₂CO₃)Biaryl or Aryl-alkene
Sonogashira CouplingTerminal AlkynesPdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N)Aryl Alkyne
CyanationCyanide source (e.g., Zn(CN)₂)Pd(PPh₃)₄Aryl Nitrile

Formation of Complex Molecular Architectures Incorporating the Alcohol Fragment

The this compound structure can serve as a valuable building block for the synthesis of larger, more complex molecules. nih.gov The tertiary alcohol group itself is a key feature in many biologically active compounds, where it can act as a transition-state mimic for enzymatic reactions. nih.gov For example, tertiary alcohols have been incorporated into aspartic protease inhibitors, where the hydroxyl group can form critical hydrogen bonds with the enzyme's active site. nih.gov

The fragment can be incorporated into larger structures through several strategies:

Functionalization of the Alcohol: The hydroxyl group can be converted into a better leaving group (e.g., tosylate, mesylate) to allow for nucleophilic substitution, forming new C-O, C-N, or C-C bonds. unco.edu

Reactions on the Aryl Ring: As discussed previously, the chlorophenyl group can be modified via cross-coupling reactions to link the fragment to other molecular systems.

Use in Multicomponent Reactions: The entire molecule can be a component in reactions that build complex scaffolds in a single step.

An example of a complex molecular architecture incorporating a related fragment is 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, which is synthesized via intramolecular cyclization. mdpi.com This demonstrates how the core structure can be embedded within heterocyclic systems, which are prevalent in medicinal chemistry.

Synthetic StrategyDescriptionExample Application
EtherificationThe alcohol is deprotonated and reacted with an alkyl halide (Williamson ether synthesis).Creation of drug candidates with modified solubility and metabolic profiles.
EsterificationThe alcohol is reacted with a carboxylic acid or acyl chloride.Synthesis of prodrugs or molecules with altered pharmacokinetic properties.
Transition-State MimicryThe tertiary alcohol moiety is designed to mimic the tetrahedral intermediate of a peptide bond hydrolysis. nih.govDesign of enzyme inhibitors, such as protease inhibitors for HIV or malaria. nih.gov
Cross-CouplingThe chlorophenyl group is coupled with another molecule using palladium catalysis.Construction of biaryl compounds or complex natural product analogues.

Stereoselective Synthetic Approaches for Related Compounds

While this compound is achiral, many structurally related compounds possess stereocenters, making stereoselective synthesis a critical consideration. Chiral tertiary alcohols are significant targets in pharmaceutical and materials science. nih.gov The development of methods to control the three-dimensional arrangement of atoms during their synthesis is a major focus of modern organic chemistry.

Several key strategies have been developed for the asymmetric synthesis of chiral tertiary alcohols:

Asymmetric Addition to Prochiral Ketones: This is one of the most common methods, involving the addition of an organometallic reagent (e.g., Grignard or organolithium) to a ketone in the presence of a chiral ligand or catalyst. nih.gov For example, adding methylmagnesium bromide to 1-(4-chlorophenyl)propan-1-one using a chiral ligand could yield a chiral tertiary alcohol.

Stereoselective Epoxide Opening: Chiral epoxides, which can be prepared via methods like the Sharpless asymmetric epoxidation, can be opened by organometallic reagents to yield chiral diols, which can be further modified. mdpi.com

Kinetic Resolution: A racemic mixture of a tertiary alcohol can be resolved by using a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity.

MethodDescriptionKey Features
Chiral Ligand-Controlled AdditionAn organometallic reagent adds to a ketone, with a chiral ligand coordinating to the metal to direct the attack from one face of the ketone. nih.govHigh enantioselectivity; broad substrate scope.
Sharpless Asymmetric DihydroxylationAn alkene precursor is converted to a chiral diol, which can then be transformed into the desired tertiary alcohol.Provides access to chiral diols as versatile intermediates.
Stereoinvertive Nucleophilic SubstitutionA nucleophilic substitution at a quaternary carbon stereocenter of a cyclopropyl (B3062369) carbinol derivative can proceed with inversion of configuration. nih.govAllows for the construction of highly congested tertiary alcohols with excellent diastereopurity. nih.gov

Advancements in Catalysis and Reaction Conditions for Analogous Systems

Modern synthetic chemistry relies heavily on catalysis to achieve high efficiency, selectivity, and sustainability. For systems analogous to this compound, advancements in catalysis are crucial for both their synthesis and subsequent transformations. mdpi.com

Palladium-Catalyzed Cross-Coupling: As mentioned in section 2.3.2, the development of highly active palladium catalysts with sophisticated phosphine (B1218219) ligands (e.g., Buchwald-Hartwig and Suzuki couplings) has revolutionized the functionalization of aryl chlorides. nih.gov These catalysts operate under milder conditions and tolerate a wider range of functional groups compared to older methods.

Lewis Acid Catalysis: For reactions involving the tertiary alcohol group, Lewis acids can be employed. For instance, iron(III) catalysts have been shown to facilitate the intramolecular substitution of enantioenriched tertiary alcohols with a high degree of chirality transfer, a challenging transformation that often leads to elimination or racemization. core.ac.uk

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner product profiles by minimizing thermal decomposition. nih.govnih.gov This technique is particularly beneficial for reactions that are slow at conventional temperatures, such as certain cross-coupling or heterocycle formation reactions. nih.gov

Biocatalysis: Enzymes are increasingly used as catalysts in organic synthesis due to their exceptional selectivity (chemo-, regio-, and stereoselectivity) and ability to operate under mild, environmentally friendly conditions (e.g., in aqueous media at room temperature).

Catalytic System / ConditionApplicationAdvantages
Palladium(0) with Buchwald LigandsC-N and C-O bond formation on the chlorophenyl ring.High efficiency for unactivated aryl chlorides, broad functional group tolerance.
Iron(III) Lewis AcidsActivation of the tertiary alcohol for nucleophilic substitution. core.ac.ukEnables substitution on challenging tertiary centers with chirality transfer. core.ac.uk
Microwave IrradiationRate acceleration for various synthetic steps (e.g., cross-coupling, cyclization). nih.govDrastically reduced reaction times, improved yields, fewer side products. nih.gov
Hydrolase EnzymesKinetic resolution of racemic alcohols or esters.High enantioselectivity, mild and green reaction conditions.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. psu.educhemistryjournals.net The synthesis of this compound and its analogs can be significantly improved by applying these principles. semanticscholar.org

The twelve principles of green chemistry, as articulated by Anastas and Warner, can be applied as follows: psu.edu

Prevention: Designing syntheses to minimize waste generation is preferable to treating waste after it is created. semanticscholar.org This can be achieved through high-yield reactions and atom-economical processes.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov For example, catalytic hydrogenation is more atom-economical than using stoichiometric reducing agents like sodium borohydride.

Less Hazardous Chemical Synthesis: Using and generating substances that possess little or no toxicity to human health and the environment. nih.gov This involves avoiding toxic solvents like benzene (B151609) or chlorinated hydrocarbons.

Designing Safer Chemicals: Chemical products should be designed to preserve efficacy while reducing toxicity. greenchemistry-toolkit.org

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. chemistryjournals.net Water, ionic liquids, or supercritical fluids are potential green alternatives. chemistryjournals.net

Design for Energy Efficiency: Energy requirements should be minimized. psu.edu Conducting reactions at ambient temperature and pressure, or using microwave heating, contributes to energy efficiency.

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting whenever technically and economically practicable. nih.gov

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided, as such steps require additional reagents and can generate waste. semanticscholar.org

Catalysis: Catalytic reagents (highly selective) are superior to stoichiometric reagents. nih.gov

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. nih.gov

Real-Time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. psu.edu

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. chemistryjournals.net

A greener route to this compound could involve a catalytic Friedel-Crafts acylation to produce the precursor ketone followed by a catalytic Grignard addition, minimizing the use of stoichiometric Lewis acids and employing safer solvents. The BHC Company's synthesis of ibuprofen (B1674241) is a classic example of applying these principles to reduce waste and improve atom economy, serving as a model for similar processes. semanticscholar.org

Elucidation of Reaction Mechanisms for Functional Group Transformations

The functional group transformations of this compound are dominated by reactions of its tertiary alcohol group. Key transformations include substitution and elimination reactions, which typically proceed through carbocation intermediates due to the structural features of the molecule.

Substitution (SN1 Mechanism): The conversion of the alcohol to an alkyl halide, for example, by reaction with a hydrogen halide like HCl, proceeds via a substitution nucleophilic unimolecular (SN1) mechanism. libretexts.orgbyjus.com The reactivity order for alcohols in such reactions is tertiary > secondary > primary, making this compound highly susceptible to this pathway. libretexts.org

The mechanism involves three main steps:

Protonation of the Hydroxyl Group: The reaction is acid-catalyzed, beginning with the protonation of the hydroxyl group by the acid (e.g., HCl). This step converts the poor leaving group, hydroxide (B78521) (-OH), into a good leaving group, water (H2O). libretexts.org

Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a tertiary benzylic carbocation. This is the slow, rate-determining step of the reaction. byjus.com The resulting carbocation is stabilized by two factors: the inductive effect of the three alkyl groups (two methyls and a benzyl (B1604629) group) and, more significantly, resonance delocalization of the positive charge into the adjacent 4-chlorophenyl ring.

Nucleophilic Attack: The halide ion (e.g., Cl⁻) acts as a nucleophile and attacks the planar carbocation. byjus.com This attack can occur from either face, which would be significant if the carbon were a stereocenter.

Elimination (E1 Mechanism): In the presence of a strong acid like sulfuric acid and heat, this compound can undergo dehydration to form an alkene. libretexts.org This reaction proceeds via a unimolecular elimination (E1) pathway, which shares the first two steps with the SN1 mechanism. ucalgary.ca

The mechanism is as follows:

Protonation of the Hydroxyl Group: Similar to the SN1 reaction, the alcohol is first protonated to form an alkyloxonium ion. libretexts.org

Formation of the Carbocation: The departure of a water molecule leads to the formation of the same stable tertiary benzylic carbocation. libretexts.org

Deprotonation: A weak base, typically water or the conjugate base of the acid (HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org The major product would be the more stable, conjugated alkene, 2-(4-chlorophenyl)-3-methylbut-2-ene, in accordance with Zaitsev's rule.

The temperatures required for acid-catalyzed dehydration are lowest for tertiary alcohols (25°–80°C) compared to secondary or primary alcohols, underscoring the high reactivity of this compound in E1 reactions. libretexts.org

Kinetic Studies of Key Synthetic Processes and Derivatizations

A primary synthetic route to this compound is the reduction of its corresponding ketone, 1-(4-Chlorophenyl)-2-methylpropan-1-one. The kinetics of this transformation are central to understanding its synthesis. Sodium borohydride (NaBH₄) is a common reagent for this type of reduction. youtube.comrsc.org

The reaction rate for SN1 and E1 reactions of this compound is dictated by the rate of carbocation formation. Therefore, the rate law is unimolecular, depending only on the concentration of the substrate. masterorganicchemistry.com

Rate = k[Substrate]

The table below summarizes the conditions for related transformations, highlighting the factors that influence reaction outcomes, which serve as a proxy for kinetic favorability.

TransformationReagent(s)SolventConditionsKinetic Implications
Ketone Reduction Sodium Borohydride (NaBH₄)Methanol/EthanolRoom TemperatureFast reaction; rate depends on hydride delivery. youtube.com
Substitution (Alcohol to Alkyl Halide) Conc. HCl / ZnCl₂ (Lucas Reagent)NoneRoom TemperatureImmediate turbidity indicates a very fast reaction, characteristic of tertiary alcohols forming stable carbocations. doubtnut.com
Elimination (Dehydration) Conc. H₂SO₄ or H₃PO₄None25°C - 80°CLow temperature requirement reflects a low activation energy for carbocation formation from a tertiary alcohol. libretexts.org

This table is generated based on established chemical principles for analogous compounds.

Influence of Electronic and Steric Effects of Substituents on Reactivity

The reactivity of this compound is profoundly influenced by the electronic properties of the 4-chlorophenyl group and the steric bulk of the tertiary alcohol portion of the molecule.

Electronic Effects: The 4-chlorophenyl group exerts two opposing electronic effects:

Inductive Effect (-I): Chlorine is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond. This effect is deactivating, making the ring less electron-rich and less reactive toward electrophilic aromatic substitution compared to benzene. quora.com

Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the pi system of the benzene ring. This effect increases electron density, particularly at the ortho and para positions. libretexts.org

Steric Effects: The structure of this compound includes a highly substituted carbon atom bonded to the hydroxyl group. This creates significant steric hindrance around the reaction center.

Favoring SN1/E1 over SN2/E2: The steric bulk of the two methyl groups and the 4-chlorobenzyl group makes backside attack by a nucleophile, as required for an SN2 reaction, virtually impossible. learncbse.in Reactivity in SN2 reactions follows the order primary > secondary > tertiary, with tertiary substrates being largely unreactive via this mechanism. learncbse.in Similarly, the steric hindrance prevents a base from easily accessing a beta-hydrogen in a concerted E2 elimination. This steric hindrance strongly favors the stepwise SN1 and E1 mechanisms that proceed through a planar carbocation intermediate, which relieves this steric strain. masterorganicchemistry.com

Influence on Elimination: The steric environment also plays a role in the regioselectivity of the E1 dehydration reaction, favoring the formation of the most substituted (and therefore most stable) alkene product.

Advanced Spectroscopic and Structural Analysis

Single-Crystal X-ray Diffraction for Three-Dimensional Structural Elucidation and Stereoelectronic Properties

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For 1-(4-Chlorophenyl)-2-methylpropan-2-ol, this analysis would reveal the exact spatial arrangement of the 4-chlorophenyl group relative to the bulky tert-butyl alcohol moiety.

Although a specific single-crystal structure for this compound is not publicly available in crystallographic databases as of recent searches, the expected findings can be inferred. The analysis would likely show intermolecular hydrogen bonding between the hydroxyl group of one molecule and an oxygen or chlorine atom of a neighboring molecule, influencing the crystal packing.

Furthermore, the diffraction data would elucidate the stereoelectronic properties of the molecule. The chlorine atom at the para-position of the phenyl ring acts as an electron-withdrawing group through induction (-I effect) but also as a weak electron-donating group through resonance (+R effect). quora.com X-ray diffraction would provide the precise C-Cl and aromatic C-C bond lengths, which can reflect this electronic interplay. The electron-withdrawing nature of the chlorine atom influences the electron density of the aromatic ring, which in turn affects the molecule's reactivity and intermolecular interactions. quora.comlibretexts.org

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule. The two methyl groups are equivalent and appear as a sharp singlet, while the methylene (B1212753) (-CH₂-) protons appear as another singlet. The aromatic protons show a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring, typically appearing as two distinct doublets. libretexts.org The hydroxyl proton gives rise to a singlet whose chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum complements this information by showing signals for each unique carbon atom, including the quaternary carbon of the alcohol and the four distinct carbons of the substituted phenyl ring. libretexts.org

Mechanistic Studies: NMR is invaluable for monitoring reaction mechanisms. For instance, in the synthesis of this compound via a Grignard reaction, ¹H NMR can be used to follow the consumption of the starting materials (e.g., an epoxide or a ketone) and the appearance of the product's characteristic signals in real-time. researchgate.netnih.gov This allows for kinetic analysis and optimization of reaction conditions. By tracking the integration of specific peaks over time, reaction rates can be determined, and the presence of any intermediates or byproducts can be identified.

Purity Assessment: Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance. emerypharma.com By adding a certified internal standard of known concentration to a precisely weighed sample of this compound, the absolute purity of the analyte can be calculated. jeol.comacs.org The purity is determined by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard. This technique is non-destructive and provides a direct measurement of molar concentration, making it a primary method for purity validation. bohrium.com

NucleusAssignmentExpected Chemical Shift (ppm)Expected Multiplicity
¹H-C(CH₃)₂~1.2 - 1.4Singlet (s)
¹H-OHVariableSinglet (s)
¹H-CH₂-~2.7 - 2.9Singlet (s)
¹HAromatic (ortho to CH₂)~7.1 - 7.2Doublet (d)
¹HAromatic (ortho to Cl)~7.2 - 7.3Doublet (d)
¹³C-C(CH₃)₂~29 - 31
¹³C-CH₂-~50 - 52
¹³C-C(OH)~71 - 73
¹³CAromatic (C-Cl)~131 - 133
¹³CAromatic (C-CH₂)~137 - 139
¹³CAromatic (CH)~128 - 131

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental formula of this compound. The high-resolution mass spectrum provides a highly accurate mass measurement, which can be used to confirm the molecular formula C₁₀H₁₃ClO.

Product Identification: In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner, yielding a unique fingerprint that confirms its structure. As a tertiary benzylic alcohol, this compound typically exhibits an absent or very weak molecular ion peak (M⁺) at m/z 184/186 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl). slideshare.netchemistrynotmystery.com The fragmentation pattern is dominated by characteristic losses:

α-cleavage: The most prominent fragmentation pathway involves the cleavage of the C-C bond adjacent to the oxygen atom. This results in the formation of a stable oxonium ion, C₃H₇O⁺ (m/z 59), which is often the base peak. nih.gov

Benzylic Cleavage: Cleavage of the bond between the methylene group and the tertiary carbon can lead to the formation of the 4-chlorobenzyl cation (m/z 125/127).

Loss of Water: A peak corresponding to the loss of a water molecule (M-18) may also be observed. libretexts.org

Reaction Monitoring: Mass spectrometry is also a powerful tool for real-time reaction monitoring, allowing for rapid optimization of synthetic processes. Techniques like Near-Infrared (NIR) spectroscopy can be used inline to monitor Grignard reactions by tracking reactant consumption and product formation without the need for sample workup. acs.org This provides immediate feedback on reaction initiation, progress, and completion, ensuring both efficiency and safety in the synthesis of compounds like this compound.

m/z (Mass/Charge Ratio)Proposed Fragment IonFormulaSignificance
184/186[M]⁺[C₁₀H₁₃³⁵ClO]⁺ / [C₁₀H₁₃³⁷ClO]⁺Molecular Ion (often weak or absent)
125/127[C₇H₆Cl]⁺[C₇H₆³⁵Cl]⁺ / [C₇H₆³⁷Cl]⁺4-Chlorobenzyl cation
59[C₃H₇O]⁺[C₃H₇O]⁺Oxonium ion (often Base Peak) nih.gov
43[C₃H₇]⁺[C₃H₇]⁺Isopropyl cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. These two methods are complementary and provide a comprehensive vibrational profile of the molecule.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound displays several characteristic absorption bands. A strong, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol, with the broadening resulting from hydrogen bonding. The C-O stretching vibration of the tertiary alcohol gives rise to a strong absorption around 1150-1200 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. The para-disubstituted benzene ring is confirmed by a characteristic C-H out-of-plane bending vibration in the 850-800 cm⁻¹ region. spectroscopyonline.com The C-Cl stretch typically appears as a strong band in the fingerprint region, around 1100-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides further structural information. Aromatic ring vibrations, particularly the ring "breathing" modes, are often strong in the Raman spectrum, appearing in the 1600-1580 cm⁻¹ and around 1000 cm⁻¹ regions. aip.org While the O-H stretch is weak in Raman, other functional groups like the C-Cl bond provide distinct signals, complementing the IR data for a full structural confirmation. researchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueIntensity
O-H Stretch (H-bonded)3600 - 3200IRStrong, Broad
Aromatic C-H Stretch3100 - 3000IR, RamanMedium
Aliphatic C-H Stretch2990 - 2850IR, RamanStrong
Aromatic C=C Stretch1600 - 1580, 1500 - 1400IR, RamanMedium to Strong
C-O Stretch (Tertiary Alcohol)1200 - 1150IRStrong
C-Cl Stretch1100 - 1000IRStrong
Aromatic C-H Out-of-Plane Bend (para)850 - 800IRStrong

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine the spatial distribution of electrons and predict a molecule's reactivity. For aromatic compounds like 1-(4-Chlorophenyl)-2-methylpropan-2-ol, DFT is used to calculate several key electronic properties that govern its chemical behavior.

Detailed research findings from DFT studies on structurally related chlorophenyl compounds provide a framework for understanding these properties. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for predicting how the molecule will interact with other reagents or biological targets.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity and stability. nih.gov

For molecules containing chlorophenyl and hydroxyl groups, DFT calculations typically reveal that the electronegative chlorine and oxygen atoms, along with the π-system of the benzene (B151609) ring, are the most reactive sites for electrophilic attacks.

ParameterSignificance
HOMO EnergyIndicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
LUMO EnergyIndicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE)Represents chemical stability and reactivity; a smaller gap suggests higher polarizability and reactivity.
Dipole MomentMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)Maps electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecular surface.

In Silico Prediction of Viable Synthetic Pathways and Analog Design

Computational chemistry offers powerful tools for drug discovery and development, including the in silico (computer-based) prediction of synthetic pathways and the rational design of new analogs. These methods allow chemists to evaluate potential molecules and synthetic routes before committing to resource-intensive laboratory work.

Prediction of Synthetic Pathways: Retrosynthesis software can analyze a target molecule like this compound and propose viable synthetic routes by breaking it down into simpler, commercially available precursors. For instance, a plausible route could involve the Grignard reaction between 4-chlorobenzyl magnesium chloride and acetone (B3395972). Computational tools can assess the feasibility of such reactions based on known chemical principles and reaction databases.

Analog Design: In silico analog design is a cornerstone of modern medicinal chemistry. Starting with a core scaffold, such as the 4-chlorophenyl group, chemists can computationally design a library of derivatives with modified properties. sciepub.comnih.gov This process involves several strategies:

Scaffold Hopping: This technique involves replacing the core structure of a known active molecule with a novel scaffold while preserving the original molecule's essential pharmacophoric features. nih.govmdpi.commdpi.com This can lead to the discovery of new chemical classes with improved properties.

Bioisosteric Replacement: Functional groups within the molecule are replaced with other groups that have similar physical or chemical properties. This is done to enhance potency, improve pharmacokinetic profiles, or reduce toxicity.

Structure-Based Design: If a biological target is known, analogs can be designed to fit optimally within its binding site, maximizing favorable interactions.

These designed analogs are then subjected to computational screening for drug-likeness, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and predicted activity, allowing researchers to prioritize the most promising candidates for synthesis and further testing. scienceopen.comneliti.com

Molecular Modeling for Understanding Biological Interactions

To understand how a compound like this compound might exert a biological effect, molecular modeling techniques are employed. These methods simulate the interaction between the small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme, at an atomic level.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. eurekaselect.com The process involves placing the ligand in various conformations within the receptor's binding site and calculating a "docking score," which estimates the binding affinity. researchgate.net A lower binding energy score typically indicates a more stable and favorable interaction.

For a compound containing a chlorophenyl moiety, docking studies often reveal key interactions:

Hydrophobic Interactions: The chlorophenyl ring frequently engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov

Hydrogen Bonding: The hydroxyl group (-OH) of this compound is a potential hydrogen bond donor and acceptor, allowing it to form crucial hydrogen bonds with polar residues in the active site.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a noncovalent interaction with electron-donating atoms like oxygen or nitrogen, further stabilizing the ligand-receptor complex.

Biological Target ExampleLigand TypePredicted Binding Energy (kcal/mol)Key Interacting Residues
VEGFR-2 nih.govChlorophenyl-phthalazine derivative-8.5 to -9.5Leu1035, Cys919, Asp1046
α-Glucosidase nih.govChlorophenyl-sulfamoyl-benzamide derivative-7.0 to -8.0Asp214, Glu276, Arg439
EGFR neliti.comChlorophenyl-oxadiazole derivative-6.5 to -7.8Met793, Leu718, Thr790
HIV-1 Protease laurinpublishers.comChlorophenyl-pyrrol-dione derivative-8.6 to -10.5Asp25, Asp29, Ile50

Note: The data in this table is illustrative, based on findings for structurally related chlorophenyl compounds, and does not represent direct results for this compound.

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations calculate the trajectories of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. nih.gov These simulations are crucial for validating docking results and understanding the flexibility of both the ligand and the receptor, which is essential for a complete picture of the biological interaction. nih.govepfl.ch

Biological Activities and Pharmacological Research

Mechanism of Action Studies on Molecular Targets

Detailed studies specifically elucidating the mechanism of action of 1-(4-Chlorophenyl)-2-methylpropan-2-ol on molecular targets are limited. However, the structural motifs present in the molecule, namely the chlorophenyl group and the tertiary alcohol, are common in pharmacologically active compounds, suggesting potential interactions with biological systems.

Enzyme Inhibition Properties and Target Specificity

There is currently a lack of specific research data on the enzyme inhibition properties of this compound. The potential for this compound to act as an enzyme inhibitor would depend on its ability to bind to the active or allosteric sites of specific enzymes. Generally, small molecules with aromatic and hydrophobic moieties can interact with enzymatic pockets. Further enzymatic assays would be necessary to determine if this compound exhibits any inhibitory activity against specific enzyme targets and to what degree it is selective.

Receptor Binding and Ligand-Receptor Interactions

Similarly, specific receptor binding assays for this compound have not been extensively reported. The presence of the 4-chlorophenyl group is a feature found in ligands for various receptors. For instance, this moiety is present in compounds designed to target receptors in the central nervous system. However, without experimental data, any discussion on its receptor binding profile remains speculative. Computational docking studies could potentially predict interactions with a range of receptors, guiding future experimental validation.

In Vitro and In Vivo Biological Efficacy Investigations

Antimicrobial Activity against Pathogenic Organisms

General Activity of Structurally Related Compounds
Compound Class
Phenolic Compounds
Aromatic Alcohols

Further research is required to ascertain if this compound exhibits any significant activity against pathogenic bacteria, fungi, or other microorganisms.

Anticancer Activity Profiling and Induction of Apoptosis in Cell Lines

There is a lack of specific studies investigating the anticancer potential of this compound. Many compounds containing a chlorophenyl group have been investigated for their cytotoxic effects against various cancer cell lines. For example, some pyrrole derivatives with a 4-chlorophenyl substituent have shown pronounced anticancer activity. The proposed mechanisms often involve the induction of apoptosis, or programmed cell death, through various cellular signaling pathways.

A structurally related compound, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, is part of the pyrrol-3-one class of heterocyclic compounds, which have exhibited anticancer properties mdpi.com. While this compound is more complex, it shares the 4-chlorophenyl moiety. The potential for this compound to induce apoptosis would need to be evaluated through dedicated in vitro studies using cancer cell lines, followed by in vivo models.

Potential Anti-inflammatory and Neurological Effects of Structurally Similar Compounds

Research on structurally similar compounds offers some indication of potential biological activities. A pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which contains a 4-chlorophenyl group, has been shown to exhibit potent anti-inflammatory and immunomodulatory effects. nih.govmdpi.com In a study using a carrageenan-induced paw edema model in rats, this compound significantly reduced inflammation. nih.govmdpi.com

The anti-inflammatory action of this related compound was associated with a reduction in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine TGF-β1. nih.gov This suggests that compounds with a 4-chlorophenyl moiety may have the potential to modulate inflammatory responses.

Compound Biological Effect Model Key Findings
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidAnti-inflammatoryCarrageenan-induced paw edema in ratsSignificant reduction in edema; decreased TNF-α, increased TGF-β1. nih.gov

Regarding potential neurological effects, the 4-chlorophenyl structure is a component of various centrally acting agents. However, there is no direct evidence to suggest that this compound itself has any significant neurological effects.

Structure-Activity Relationship (SAR) Analysis

The tertiary alcohol is a significant feature. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation. digitellinc.combritannica.com This metabolic stability can influence the compound's pharmacokinetic profile. The hydroxyl group itself is a key functional group that can participate in hydrogen bonding with biological targets such as enzymes and receptors. The steric hindrance provided by the two adjacent methyl groups might influence the strength and nature of these interactions.

The 4-chlorophenyl group is another critical component. The chlorine atom at the para-position of the phenyl ring is an electron-withdrawing group, which can influence the electronic properties of the entire molecule. Halogen atoms, particularly chlorine, are often incorporated into drug candidates to modulate their lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov The position of the chlorine atom is also crucial; ortho- and meta-substituted analogs would likely exhibit different biological activities due to altered electronic and steric properties.

The dimethyl-substituted ethyl bridge connecting the phenyl ring and the tertiary alcohol provides a specific spatial arrangement and conformational flexibility to the molecule. Altering the length of this bridge or the nature of the substituents on the alpha-carbon would likely impact the compound's interaction with its biological target.

A hypothetical SAR study for this compound might involve synthesizing and testing analogs with modifications at these key positions. The following table outlines potential modifications and their expected impact on biological activity.

Modification Rationale Potential Impact on Activity
Replacement of the -OH group with -H, -CH3, or -OCH3To determine the importance of the hydroxyl group for hydrogen bonding.A significant decrease in activity would suggest the -OH group is a key pharmacophoric feature.
Shifting the chlorine atom to the ortho- or meta-positionTo assess the influence of the chlorine atom's position on electronic distribution and steric fit.Changes in activity would highlight the specific binding requirements of the target.
Replacing the chlorine atom with other halogens (F, Br, I) or a methyl groupTo evaluate the effect of different substituents on lipophilicity and electronic properties.Variations in activity would provide insights into the optimal substituent for target interaction.
Altering the alkyl chain length between the phenyl ring and the alcoholTo investigate the impact of the distance and flexibility between the two key functional groups.Changes in activity could indicate an optimal spatial arrangement for binding.
Replacing one or both methyl groups with hydrogen atoms or larger alkyl groupsTo probe the steric requirements of the binding pocket around the tertiary alcohol.A decrease in activity with larger groups might suggest steric hindrance, while smaller groups could affect conformational stability.

Metabolomic Studies and Biotransformation Pathways

Metabolomic studies aim to identify and quantify the small-molecule metabolites present within a biological system. The biotransformation of a xenobiotic compound like this compound involves metabolic processes that chemically alter the parent compound to facilitate its elimination from the body. While specific metabolomic studies on this compound are not extensively documented, its likely biotransformation pathways can be predicted based on its chemical structure and general principles of drug metabolism.

The metabolism of xenobiotics typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups. For this compound, the most prominent feature influencing its Phase I metabolism is the tertiary alcohol . Tertiary alcohols are generally resistant to oxidation by common metabolic enzymes like alcohol dehydrogenases and cytochrome P450 (CYP) enzymes, which readily oxidize primary and secondary alcohols. digitellinc.combritannica.com This resistance to oxidation is a key factor in the metabolic stability of molecules containing a tertiary alcohol moiety.

However, other Phase I reactions are possible, primarily involving the aromatic ring. The 4-chlorophenyl group could undergo aromatic hydroxylation , where a hydroxyl group is added to the phenyl ring, typically at a position ortho to the existing substituent. This reaction is catalyzed by CYP enzymes.

Another potential, though likely minor, Phase I pathway could involve oxidation of one of the methyl groups to a primary alcohol, which could then be further oxidized to a carboxylic acid.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. The most common Phase II reaction for compounds with a hydroxyl group is glucuronidation . In this process, UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid to the hydroxyl group, forming a glucuronide conjugate. While the tertiary nature of the alcohol in this compound may sterically hinder the rate of glucuronidation compared to primary or secondary alcohols, it is still a plausible and significant metabolic pathway. digitellinc.com

If aromatic hydroxylation occurs in Phase I, the newly formed phenolic hydroxyl group would also be a substrate for glucuronidation or sulfation.

Based on these general principles, a proposed biotransformation pathway for this compound is outlined below.

Metabolic Pathway Enzyme(s) Involved Potential Metabolite(s) Description
Direct Glucuronidation (Phase II) UDP-glucuronosyltransferases (UGTs)This compound-O-glucuronideThe hydroxyl group of the parent compound is directly conjugated with glucuronic acid. This is likely a major metabolic pathway.
Aromatic Hydroxylation (Phase I) Cytochrome P450 (CYP) enzymes1-(4-Chloro-2-hydroxyphenyl)-2-methylpropan-2-olA hydroxyl group is added to the phenyl ring, likely at the position ortho to the chlorine atom.
Hydroxylation followed by Glucuronidation (Phase I & II) CYP enzymes, UGTs1-(4-Chloro-2-hydroxyphenyl)-2-methylpropan-2-ol-O-glucuronideThe hydroxylated metabolite from Phase I undergoes conjugation with glucuronic acid.
Methyl Group Oxidation (Phase I) Cytochrome P450 (CYP) enzymes1-(4-Chlorophenyl)-2-(hydroxymethyl)propan-2-olOne of the methyl groups is oxidized to a primary alcohol. This is generally a less favored pathway.

It is crucial to note that this proposed metabolic profile is based on chemical intuition and established biotransformation reactions for similar chemical structures. Comprehensive metabolomic studies, including in vitro experiments with liver microsomes and in vivo studies in animal models, would be necessary to definitively identify and quantify the metabolites of this compound.

Environmental Fate and Degradation Studies

Photodegradation Mechanisms and Environmental Half-Lives

Biotic Degradation in Soil and Aquatic Environments

There is a lack of specific research on the biotic degradation of 1-(4-Chlorophenyl)-2-methylpropan-2-ol in both soil and aquatic environments. Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This process is a crucial mechanism for the removal of chemical substances from the environment. The rate and extent of biodegradation depend on the chemical structure of the compound, the presence of suitable microbial populations, and environmental conditions such as temperature, pH, and oxygen availability. Studies on other chlorinated compounds, such as 4-chlorophenol, have shown that microbial degradation is possible, often involving hydroxylation and ring cleavage. However, it is not possible to extrapolate these findings to this compound without dedicated studies.

Environmental Mobility and Leaching Potential in Soils

Specific data on the environmental mobility and leaching potential of this compound in soils, including its soil sorption coefficient (Koc), are not available in the current body of scientific literature. The mobility of a chemical in soil is influenced by its affinity for soil organic matter and clay particles, which is quantified by the Koc value. A low Koc value generally indicates a higher potential for leaching into groundwater, while a high Koc suggests the compound is more likely to remain adsorbed to the soil. Without this data for this compound, its potential to contaminate groundwater through leaching remains uncharacterized.

Applications in Materials Science and Industrial Processes

Role as an Intermediate in Specialty Chemical Synthesis

1-(4-Chlorophenyl)-2-methylpropan-2-ol primarily functions as an intermediate in multi-step chemical syntheses. Its utility is derived from the reactivity of its hydroxyl (-OH) group and the presence of the chlorophenyl moiety, which can be further modified. The related ketone, 1-(4-chlorophenyl)-2-methylpropan-1-one (B92321), is explicitly identified as an intermediate for synthesizing other compounds biosynth.com. As the alcohol is a direct reduction product of this ketone, it shares this role as a crucial stepping stone in synthetic pathways.

The value of such intermediates is underscored by their frequent appearance in patent literature, which often protects novel molecules and the methods to create them. The PubChem database for this compound lists numerous patents, indicating its application in the creation of proprietary, high-value specialty chemicals nih.gov. For instance, the core structure is incorporated into more complex heterocyclic systems, such as pyrrol-3-ones, which are recognized for their potential pharmacological activities and are synthesized from precursors containing the 1-(4-chlorophenyl) group mdpi.com. This demonstrates its function as a foundational unit for building sophisticated molecular architectures.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC10H13ClO chembk.com
Molar Mass184.66 g/mol chembk.com
Melting Point34°C chembk.com
Boiling Point263.92°C (rough estimate) chembk.com
Density1.0639 (rough estimate) chembk.com

Potential in Agrochemical and Pharmaceutical Intermediate Production

The structural motif of a chlorophenyl group attached to a short, functionalized alkyl chain is prevalent in both agrochemicals and pharmaceuticals. This suggests a strong potential for this compound as an intermediate in these sectors.

In the agrochemical field, a closely related compound, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, serves as a key intermediate in the production of the fungicide cyproconazole (B39007) google.com. The synthesis of this key intermediate highlights the industrial relevance of the 1-(4-chlorophenyl)-propan- structural backbone. The conversion of such ketones to other functional groups (including tertiary alcohols) is a standard practice in chemical synthesis, positioning this compound as a plausible precursor or building block for developing new active agrochemical ingredients.

In the pharmaceutical sector, this chemical's potential is linked to its role as a building block for creating diverse molecular scaffolds. Research into pharmacologically active compounds often involves the synthesis of numerous derivatives to explore structure-activity relationships. The synthesis of complex heterocyclic compounds, such as 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, from related starting materials illustrates how this chemical framework contributes to the generation of molecules with potential therapeutic applications mdpi.com. Furthermore, patent literature describes imidazole (B134444) compounds derived from complex amines for the potential treatment of neurodegenerative disorders, showcasing the utility of varied chemical building blocks in drug discovery google.com.

Table 2: Related Compounds and Their Applications
Compound NameApplicationSource
1-(4-chlorophenyl)-2-cyclopropyl-1-propanoneKey intermediate for the fungicide cyproconazole. google.com
1-(4-chlorophenyl)-2-methylpropan-1-oneA chemical intermediate for synthesis. biosynth.com
1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-oneA heterocyclic compound with potential pharmacological activity. mdpi.com

Process Optimization and Scalability Research for Industrial Applications

For an intermediate to be commercially viable, its synthesis must be efficient, safe, and scalable. Research and development in this area focus on improving reaction conditions, minimizing hazardous waste, and reducing production costs. While specific optimization studies for the synthesis of this compound are not detailed in the provided sources, the industrial context for structurally similar compounds provides relevant insights.

For example, a patent for preparing the agrochemical intermediate 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone explicitly addresses the need for improved industrial processes google.com. The patent notes that previous methods involved dangerous reagents, were difficult to control, and had high production costs. The development of a new synthetic route was aimed at achieving "safe operation and good economic feasibility," making it "suitable for large-scale development" google.com. This focus on scalability and safety is a critical aspect of chemical manufacturing. Such process improvements often involve optimizing reaction solvents, temperatures, and catalysts to maximize yield and purity while ensuring the process is robust enough for industrial-scale production google.com. These principles are directly applicable to the manufacturing of this compound for its use as an industrial intermediate.

Future Research Directions and Translational Studies

Design and Synthesis of Novel Analogs with Tailored Biological Profiles

The structural framework of 1-(4-chlorophenyl)-2-methylpropan-2-ol offers a versatile platform for the design and synthesis of new analogs with customized biological effects. By systematically modifying its chemical structure, researchers can aim to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Structure-Activity Relationship (SAR) Studies: A key aspect of this research involves establishing robust structure-activity relationships (SAR). By creating a library of derivatives with modifications at the phenyl ring, the tertiary alcohol moiety, and the alkyl chain, scientists can identify which structural features are crucial for a desired biological response. For instance, altering the position and nature of the halogen substituent on the phenyl ring, or replacing it with other functional groups, could significantly impact the compound's interaction with biological targets. Similarly, modifying the alkyl groups attached to the tertiary alcohol could influence its metabolic stability and lipophilicity.

Table 1: Potential Modifications for Analog Synthesis

Structural RegionPotential ModificationsDesired Outcome
Phenyl RingVarying halogen (F, Br, I), adding alkyl or alkoxy groups, introducing nitrogen-containing heterocyclesAltered electronic properties, improved target binding
Tertiary AlcoholEsterification, etherification, replacement with other functional groups (e.g., amine, thiol)Modified polarity, enhanced metabolic stability
Alkyl ChainBranching, cyclization, extension or shortening of the chainImproved steric interactions with target, altered lipophilicity

Synthesis of Chiral Analogs: The tertiary carbon atom in this compound is a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired effect while the other may be inactive or even cause unwanted side effects. Future research will focus on the stereoselective synthesis of individual enantiomers to evaluate their distinct biological profiles. Biocatalytic methods, utilizing enzymes with high stereoselectivity, are a promising avenue for producing enantiopure chiral alcohols. rsc.orgacs.orgnih.gov

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding

To accelerate the discovery and optimization of novel analogs, a synergistic approach combining computational modeling and experimental validation is essential. This integrated strategy allows for a more rational and efficient exploration of the chemical space and a deeper understanding of the molecule's behavior at a molecular level.

Computational Modeling and In Silico Design: Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful computational tools. Molecular docking can predict the binding affinity and orientation of designed analogs within the active site of a specific biological target, helping to prioritize compounds for synthesis. nih.govacs.orglongdom.orgresearchgate.net QSAR models can establish mathematical relationships between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of yet-to-be-synthesized molecules. nih.govresearchgate.netchalmers.se

Advanced Spectroscopic and Crystallographic Analysis: Detailed experimental characterization is crucial to confirm the structure and properties of newly synthesized compounds. Advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry techniques will be employed to elucidate the precise chemical structure. X-ray crystallography can provide definitive information on the three-dimensional arrangement of atoms in the solid state, which is invaluable for understanding intermolecular interactions and validating computational models.

Table 2: Integrated Methodologies for Compound Evaluation

MethodologyApplicationExpected Outcome
Molecular DockingPredict binding modes and affinities to biological targetsPrioritization of candidate molecules for synthesis
QSARCorrelate chemical structure with biological activityPrediction of activity for virtual compounds
Molecular Dynamics SimulationsSimulate the dynamic behavior of the molecule in a biological environmentUnderstanding of conformational changes and binding stability
Advanced NMR and Mass SpectrometryElucidate the chemical structure and purity of synthesized compoundsConfirmation of molecular identity
X-ray CrystallographyDetermine the three-dimensional structure in the solid stateValidation of computational models and understanding of crystal packing

Development of Sustainable Synthesis Routes and Environmental Impact Mitigation Strategies

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound and its analogs will prioritize the development of sustainable synthetic methods and strategies to mitigate their potential environmental impact.

Green Synthesis Approaches: Researchers are exploring various green synthetic routes, such as visible-light-mediated synthesis in water, which offers an environmentally friendly alternative to traditional methods that often rely on volatile organic solvents. rsc.org The use of biocatalysts, such as enzymes, for the synthesis of chiral alcohols is another key area of green chemistry, as these reactions are often highly selective and occur under mild conditions. rsc.orgacs.orgnih.gov Furthermore, transition-metal-free radical coupling reactions of aromatic alcohols are being investigated as a more sustainable way to form carbon-carbon bonds. nih.govresearchgate.netchalmers.se

Environmental Fate and Biodegradation: Halogenated aromatic compounds can be persistent in the environment. epa.govslideshare.net Therefore, a critical aspect of future research will be to investigate the environmental fate and biodegradation pathways of this compound and its derivatives. Understanding how these compounds are broken down by microorganisms in soil and water is essential for assessing their environmental risk. researchgate.netepa.govslideshare.netnih.gov This knowledge can also inform the design of more readily biodegradable analogs.

Table 3: Strategies for Sustainable Chemistry and Environmental Impact Mitigation

StrategyDescriptionBenefit
BiocatalysisUse of enzymes or whole microorganisms to catalyze reactionsHigh selectivity, mild reaction conditions, reduced waste
Green SolventsReplacement of hazardous organic solvents with water or other benign alternativesReduced environmental pollution and worker exposure
PhotocatalysisUse of light to drive chemical reactionsEnergy-efficient and can enable novel transformations
Biodegradation StudiesInvestigation of the breakdown of the compound by microorganismsAssessment of environmental persistence and potential for bioremediation
Ecotoxicity AssessmentEvaluation of the potential harm of the compound to aquatic and terrestrial organismsInformed risk assessment and safer-by-design principles

By focusing on these future research directions, the scientific community can fully explore the potential of this compound and its derivatives, leading to the development of new technologies and products while adhering to the principles of sustainability and environmental responsibility.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-2-methylpropan-2-ol, and how can reaction efficiency be quantified?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or oxidation reactions. For example, β-hydroxysulfide derivatives of this compound are synthesized by reacting thiophenols or disulfides with tert-butyl hydroperoxide (TBHP) as both oxidant and reactant. Key steps include:

  • Reaction Setup : Mix equimolar amounts of thiophenol (e.g., 4-chlorothiophenol) and TBHP in a polar solvent (e.g., acetonitrile) under inert atmosphere.
  • Monitoring : Track reaction progress via TLC or GC-MS.
  • Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 thiophenol:TBHP) and reflux at 80°C for 6–8 hours to achieve yields >85% .

Q. How can this compound be purified, and what analytical techniques validate purity?

Methodological Answer: Post-synthesis purification involves:

Washing : Use saturated NaHCO₃ to remove acidic impurities, followed by brine to separate organic layers.

Drying : Anhydrous Na₂SO₄ or MgSO₄ to remove residual water.

Redistillation : Employ fractional distillation under reduced pressure (e.g., 0.5–1 mmHg) to isolate the product.
Validate purity via:

  • GC-MS : Compare retention time and molecular ion peak ([M]⁺) with standards.
  • ¹H/¹³C NMR : Confirm absence of extraneous peaks (e.g., δ 1.4 ppm for tert-butyl group; δ 70–80 ppm for quaternary carbon) .

Q. What spectroscopic benchmarks are critical for characterizing this compound?

Methodological Answer: Key spectroscopic data include:

  • ¹H NMR (CDCl₃) :
    • δ 1.4 (s, 6H, two CH₃ groups).
    • δ 7.2–7.4 (m, 4H, aromatic protons).
  • ¹³C NMR :
    • δ 31.2 (CH₃), δ 72.1 (C-OH), δ 128–134 (aromatic carbons).
  • HRMS : Exact mass calculated for C₁₀H₁₃ClO ([M+H]⁺): 185.0728 .

Advanced Research Questions

Q. How can stereochemical outcomes in derivatives of this compound be analyzed?

Methodological Answer: For chiral derivatives (e.g., sulfanyl or amino analogs):

  • X-ray Crystallography : Resolve absolute configuration (e.g., intramolecular O-H⋯N hydrogen bonds stabilize (R,R) diastereomers) .
  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm stereochemistry .

Q. What reaction mechanisms explain the formation of sulfanyl derivatives of this compound?

Methodological Answer: The TBHP-mediated synthesis of β-hydroxysulfides proceeds via a radical mechanism:

Initiation : TBHP decomposes to generate tert-butoxy radicals.

Propagation : Radicals abstract hydrogen from thiophenol, forming thiyl radicals.

Termination : Thiyl radicals couple with the propanol substrate, forming C-S bonds.
Key Evidence :

  • ESR spectroscopy detects thiyl radical intermediates.
  • Kinetic isotope effects (KIE > 2) confirm H-abstraction as the rate-limiting step .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to study transition states (e.g., sulfonation or oxidation pathways).
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., hydroxyl group as a nucleophile).
  • Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. How should contradictory NMR data be resolved during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at higher temps (e.g., 40°C reduces rotational barriers).
  • 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to confirm connectivity (e.g., HMBC cross-peaks between OH proton and quaternary carbon).
  • Isotopic Labeling : Introduce deuterium at suspected exchangeable protons (e.g., -OH) to simplify splitting patterns .

Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives?

Methodological Answer:

  • Antimicrobial Assays : Use microdilution methods (MIC values) against S. aureus or E. coli.
  • Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀.
  • Enzyme Inhibition : Measure inhibition of tyrosinase or acetylcholinesterase via spectrophotometric kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-methylpropan-2-ol
Reactant of Route 2
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1-(4-Chlorophenyl)-2-methylpropan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.